Fenaclon

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

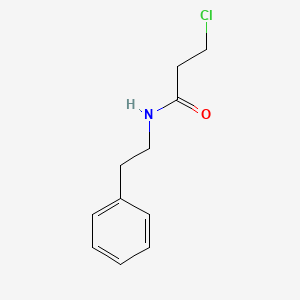

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITWVVLBVUMFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057708 | |

| Record name | Fenaclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-20-7 | |

| Record name | Fenaclon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenaclon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenaclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENACLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M4IR9QY13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fenclonac on Cyclooxygenase

Disclaimer: The term "Fenaclon" does not correspond to a recognized pharmaceutical agent in major drug databases. This guide proceeds under the scientific assumption that the query refers to Fenclonac , a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class. The mechanistic details described herein are based on the established pharmacology of this class of drugs and general principles of cyclooxygenase inhibition.

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Fenclonac, a phenylacetic acid-derived non-steroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase (COX) enzymes. As direct structural and kinetic data for Fenclonac are limited in publicly accessible literature, this document synthesizes information from closely related analogues (e.g., diclofenac) and the extensive body of research on NSAID-COX interactions. We delve into the architecture of the COX active site, the kinetics of competitive inhibition, and the precise molecular interactions that underpin the therapeutic and toxicological profiles of this class of drugs. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to independently characterize the inhibitory potency and selectivity of compounds like Fenclonac, ensuring a self-validating system for drug development and research professionals.

The Cyclooxygenase Landscape: Isoforms and Catalytic Function

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme critical to the conversion of arachidonic acid (AA) into prostaglandins and other prostanoids.[1][2] These lipid mediators are pivotal in a vast array of physiological and pathophysiological processes, including inflammation, pain, fever, and gastric mucosal protection.[3] The enzyme exists as a homodimer, with each monomer containing a cyclooxygenase and a peroxidase active site.[1][4]

There are two primary isoforms of COX:

-

COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate homeostatic functions, such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[3]

-

COX-2: An inducible enzyme, its expression is significantly upregulated by inflammatory stimuli, such as cytokines and endotoxins.[3][5] Its activity is primarily associated with the production of prostaglandins that mediate inflammation, pain, and fever.[3]

The therapeutic action of NSAIDs stems from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the concurrent inhibition of COX-1.[4][6]

The Architecture of the COX Active Site

The cyclooxygenase active site is a long, hydrophobic channel extending from the membrane-binding domain into the catalytic core of the enzyme.[1][4][7] Arachidonic acid, the native substrate, enters this channel from the lipid bilayer.[7] The catalytic process is initiated by a tyrosyl radical at position 385 (Tyr-385), which abstracts a hydrogen atom from AA, initiating a series of reactions that incorporate two molecules of oxygen to form prostaglandin G2 (PGG2).[1][8][9]

Key features of the active site relevant to NSAID binding include:

-

The Constriction Site: A narrowing of the channel formed by the residues Arginine-120 (Arg-120), Tyrosine-355 (Tyr-355), and Glutamate-524 (Glu-524).[4][8] The positively charged Arg-120 is a critical interaction point for the carboxylate moiety present in most NSAIDs and arachidonic acid.[10][11]

-

The Hydrophobic Channel: Lined with nonpolar residues, this region accommodates the acyl chain of the fatty acid substrate or the hydrophobic portions of inhibitor molecules.[7]

-

The "Side Pocket": A key difference between the isoforms is the substitution of Isoleucine-523 in COX-1 with a smaller Valine in COX-2.[8][9] This substitution creates an accessible side pocket in the COX-2 active site, which has been exploited in the design of COX-2 selective inhibitors (coxibs).[9]

Core Mechanism of Action: Fenclonac as a Competitive Inhibitor

Most traditional NSAIDs, including those of the phenylacetic acid class, function as competitive inhibitors.[10][12] They directly compete with arachidonic acid for binding within the cyclooxygenase active site.

Binding Orientation and Molecular Interactions

Based on its structure as a phenylacetic acid derivative, Fenclonac is predicted to bind in the COX channel in a "canonical" orientation, similar to ibuprofen or naproxen.[11] In this model:

-

The carboxylate group of Fenclonac forms a salt bridge (ion-pair) and hydrogen bonds with the side chains of Arg-120 and Tyr-355 at the constriction site.[8][11] This electrostatic interaction is the primary anchor for most acidic NSAIDs.

-

The phenylacetic core and chlorophenyl group project upwards into the hydrophobic channel, establishing van der Waals contacts with surrounding nonpolar residues such as Leu-352, Val-349, Ala-527, and Trp-387.[4][11]

It is noteworthy that some phenylacetic acid derivatives, like diclofenac, can adopt an alternative, inverted binding mode where the carboxylate group interacts with Tyr-385 and Ser-530 at the apex of the active site.[4] Determining the precise orientation for Fenclonac would require empirical data from X-ray crystallography.

Caption: Competitive binding of Fenclonac in the COX active site.

Kinetics of Inhibition

NSAIDs exhibit varied and complex inhibition kinetics.[13] They can be broadly classified into:

-

Simple Competitive: Rapid, reversible binding (e.g., ibuprofen).[12]

-

Time-Dependent (Slow Binding): An initial weak binding is followed by a conformational change to a more tightly bound enzyme-inhibitor complex (e.g., indomethacin).[13]

-

Covalent (Irreversible): The inhibitor forms a permanent covalent bond with the enzyme (e.g., aspirin acetylating Ser-530).[10]

Fenclonac, like most phenylacetic acids, is expected to be a rapid, reversible, competitive inhibitor. Its potency is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 determines the inhibitor's selectivity profile.

| Parameter | Description | Relevance to Fenclonac |

| IC50 (COX-1) | Concentration for 50% inhibition of COX-1 activity. | Indicates potential for gastrointestinal and renal side effects. |

| IC50 (COX-2) | Concentration for 50% inhibition of COX-2 activity. | Correlates with anti-inflammatory and analgesic efficacy. |

| Selectivity Index | Ratio of IC50 (COX-1) / IC50 (COX-2). | A value > 1 suggests COX-2 preference; a value < 1 suggests COX-1 preference. |

Experimental Validation and Characterization

To rigorously define the mechanism of action for any novel or lesser-known COX inhibitor like Fenclonac, a series of in vitro assays is required. These protocols form a self-validating workflow for drug characterization.

Workflow for Characterizing a COX Inhibitor

Caption: Experimental workflow for characterizing a COX inhibitor.

Protocol: In Vitro COX Inhibition Assay (IC50 Determination)

This protocol outlines a common method using purified enzymes to determine IC50 values.[14][15] Detection can be adapted for various methods, including fluorometric or LC-MS/MS-based quantification of prostaglandin products.[14][16]

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.[17]

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

Cofactors: Hematin, L-epinephrine.[14]

-

Substrate: Arachidonic Acid.[16]

-

Test Inhibitor (Fenclonac) dissolved in a suitable solvent (e.g., DMSO).

-

Reaction termination solution: 2.0 M HCl.[14]

-

96-well plate and plate reader (fluorometric) or LC-MS/MS system.

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrate in Reaction Buffer as specified by the enzyme manufacturer.[17] Prepare a serial dilution of Fenclonac (e.g., from 100 µM to 0.1 nM).

-

Enzyme Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

150 µL Reaction Buffer

-

10 µL Hematin solution

-

10 µL L-epinephrine solution

-

10 µL of either COX-1 or COX-2 enzyme solution.[14]

-

-

Inhibitor Pre-incubation: Add 10 µL of the Fenclonac dilution (or DMSO for the vehicle control) to the appropriate wells. Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously (a multichannel pipette is recommended).[16]

-

Reaction Termination: After a fixed time (e.g., 2 minutes), terminate the reaction by adding 20 µL of 2.0 M HCl.[14]

-

Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method (e.g., ELISA, fluorescence, or LC-MS/MS).

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the Fenclonac concentration. Use a non-linear regression (sigmoidal dose-response) curve to calculate the IC50 value.

Conclusion and Future Directions

While Fenclonac is not a widely studied NSAID, its classification as a phenylacetic acid derivative provides a strong, evidence-based framework for understanding its mechanism of action. It is predicted to act as a rapid, reversible, competitive inhibitor of both COX-1 and COX-2 by binding to key residues, notably Arg-120, at the constriction site of the enzyme's active channel. The therapeutic efficacy and side-effect profile of Fenclonac would be dictated by its relative potency against the two isoforms. The experimental protocols detailed in this guide provide the necessary tools for researchers to empirically validate this proposed mechanism, determine its IC50 values and selectivity index, and fully elucidate its pharmacological character.

References

-

Cyclooxygenase - Proteopedia, life in 3D. (2024). Proteopedia. [Link]

-

Malkowski, M. G., et al. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews. [Link]

-

Rouzer, C. A., & Marnett, L. J. (2009). Cyclooxygenases: structural and functional insights. Journal of Lipid Research. [Link]

-

Malkowski, M. G., et al. (2012). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]

-

Ton, Q. V., & Mandal, A. (2022). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Physiological Society Journal. [Link]

-

Vane, J. R., & Botting, R. M. (1995). Cyclooxygenases as the principal targets for the actions of NSAIDs. PubMed. [Link]

-

Malkowski, M. G., et al. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. ACS Publications. [Link]

-

Kalgutkar, A. S., et al. (2012). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. [Link]

-

Wang, J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Warner, T. D., & Mitchell, J. A. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [Link]

-

Vecchio, A. J., & Malkowski, M. G. (2011). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of Biological Chemistry. [Link]

-

Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal. [Link]

-

Brooks, P., & Emery, P. (1994). Mechanism of action of anti-inflammatory drugs. PubMed. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase. Wikipedia. [Link]

-

Synapse. (2023). What are COX-2 inhibitors and how do you quickly get the latest development progress? Synapse. [Link]

Sources

- 1. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are COX-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. Cyclooxygenases as the principal targets for the actions of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase - Proteopedia, life in 3D [proteopedia.org]

- 8. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Introduction: Understanding Fenaclon's Role in Neuroscience Research

An In-depth Technical Guide to the Chemical Structure and Properties of Fenaclon

Fenclonine, more commonly known in research settings as para-chlorophenylalanine (PCPA), is a synthetic derivative of the amino acid phenylalanine.[1][2] It is not a therapeutic agent but rather a powerful investigational tool used extensively in pharmacology and neuroscience.[2][3] Its significance lies in its function as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme responsible for the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[4][5][6][7][8] By effectively shutting down the primary pathway for serotonin production, Fenclonine allows researchers to induce a profound and long-lasting state of serotonin depletion in preclinical models.[2][3] This unique property makes it an invaluable molecule for elucidating the vast and complex roles of the serotonergic system in physiology and behavior, including sleep, mood, and the pathophysiology of conditions like carcinoid syndrome.[2][4][9] This guide provides a detailed examination of its chemical and physical properties, mechanism of action, synthesis, and analytical methodologies.

Chemical Identity and Structure

The foundational identity of Fenclonine is defined by its specific molecular structure and internationally recognized chemical identifiers. It is structurally an amino acid, specifically a phenylalanine molecule with a chlorine atom substituted at the para (4th) position of the phenyl ring.

-

Common Names: Fenclonine, para-chlorophenylalanine (PCPA)[2][5]

-

SMILES: C1=CC(=CC=C1CC(C(=O)O)N)Cl[1]

-

InChI Key: NIGWMJHCCYYCSF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of Fenclonine dictate its behavior in experimental settings, including its solubility in various solvents and its stability. These characteristics are critical for accurate dose preparation and administration in research protocols.

| Property | Value | Source(s) |

| Molecular Weight | 199.63 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [8] |

| Melting Point | >240 °C (decomposes) | [2][8] |

| Boiling Point | 339.5 °C | [2] |

| Density | 1.336 g/cm³ | [2] |

| Solubility | Slightly soluble in ethanol and methanol | [10] |

Mechanism of Action: Irreversible Inhibition of Serotonin Synthesis

The primary pharmacological action of Fenclonine is the selective and irreversible inhibition of tryptophan hydroxylase (TPH).[4][6][7] TPH is the crucial, rate-limiting enzyme in the biosynthesis of serotonin, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[3] By covalently binding to TPH, Fenclonine permanently inactivates the enzyme.[5][11]

This irreversible action is of profound experimental significance. Unlike competitive inhibitors, the effect of Fenclonine is not overcome by increasing substrate (tryptophan) levels. The recovery of serotonin synthesis is therefore not dependent on the clearance of the drug, but rather on the de novo synthesis of new TPH enzyme molecules. This process is slow, resulting in a long-lasting depletion of serotonin that can be nearly total within the first day of administration.[2][3] TPH activity in key brain regions like the raphe nucleus may only recover to 10% of baseline levels after a full week.[2][3] This sustained depletion allows for the robust investigation of chronic serotonergic hypofunction.

The diagram below illustrates the serotonin biosynthesis pathway and the specific point of inhibition by Fenclonine.

Caption: Serotonin synthesis pathway and Fenclonine's inhibitory action.

Synthesis Pathway: The Challenge of Direct Chlorination

The synthesis of enantiomerically pure p-chloro-L-phenylalanine from L-phenylalanine presents a significant chemical challenge, primarily due to the difficulty of achieving regioselective chlorination on an activated aromatic ring. A common approach explored is the direct chlorination of L-phenylalanine in an acidic medium, where the acid serves to protect the amine group.

However, this method inherently lacks specificity. The direct reaction of molecular chlorine with L-phenylalanine results in a mixture of chlorinated isomers, including the desired para-isomer, as well as ortho, meta, and di-chlorinated products.[4] The separation of these closely related amino acid isomers is non-trivial, making purification to isolate the pure p-chloro-L-phenylalanine in high yield a significant hurdle.[4]

Illustrative Protocol: Direct Chlorination of L-Phenylalanine

The following protocol is described for illustrative purposes to highlight the process and its inherent challenges, as detailed in the work by Houghten and Rapoport. It is not a production-ready method but a framework for understanding the chemical principles.

-

Amine Protection (In Situ): L-phenylalanine is dissolved in an acidic medium (e.g., concentrated hydrochloric acid). The protonation of the primary amine group protects it from reacting with chlorine and helps to deactivate the ring slightly, though not enough to prevent polysubstitution.

-

Chlorination: Molecular chlorine (Cl₂) is bubbled through the acidic solution of L-phenylalanine at a controlled temperature. The ratio of chlorine to phenylalanine can be varied, but this has been shown to have little effect on the final isomeric composition.[4]

-

Reaction Quench: After the reaction period, the excess chlorine is removed, typically by purging the solution with an inert gas like nitrogen.

-

Isolation of Isomer Mixture: The solvent is removed under reduced pressure to yield a solid mixture of the hydrochloride salts of L-phenylalanine and its various chlorinated derivatives.

-

Purification (The Challenge): The critical and most difficult step is the separation of the desired p-chloro-L-phenylalanine from the other isomers. Techniques like fractional crystallization or column chromatography (e.g., using cation exchange resins) have been attempted, but achieving a practical yield of the pure para-isomer is difficult due to the similar physical properties of the compounds.[4]

This synthetic challenge underscores why Fenclonine is primarily a commercially available research chemical rather than a compound synthesized in-house in most laboratories.

Analytical Methodologies: Quantitation by HPLC

Accurate quantification of Fenclonine in biological matrices (e.g., plasma, brain homogenate) is essential for pharmacokinetic studies and for correlating its concentration with the extent of serotonin depletion. High-Performance Liquid Chromatography (HPLC) is the method of choice for this application. While a universally standardized method is not established, a robust protocol can be designed based on the physicochemical properties of Fenclonine and established methods for similar analytes like amino acids.

Protocol: Reversed-Phase HPLC with UV Detection

This protocol describes a self-validating system for the quantification of Fenclonine. The choice of a reversed-phase C18 column is logical for separating a moderately polar molecule like Fenclonine from more polar or nonpolar matrix components. Due to its amino acid structure, an acidic mobile phase is used to ensure the protonation of the amine and carboxylic acid groups, leading to more consistent retention behavior.

1. Sample Preparation (Protein Precipitation)

- To 100 µL of biological sample (e.g., plasma), add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 3-chloro-L-phenylalanine).

- Vortex vigorously for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean vial for HPLC analysis.

2. HPLC System and Conditions

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B), for example, in a 90:10 (A:B) ratio. The TFA acts as an ion-pairing agent to improve peak shape.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection: UV detector set to 222 nm, which is a common wavelength for detecting the phenyl group.[10]

- Injection Volume: 20 µL.

3. Calibration and Quantification

- Prepare a series of calibration standards by spiking known concentrations of Fenclonine into a blank matrix (e.g., control plasma).

- Process these standards using the same sample preparation method.

- Construct a calibration curve by plotting the peak area ratio (Fenclonine/Internal Standard) against the nominal concentration.

- Quantify Fenclonine in unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this analytical process is visualized below.

Caption: Experimental workflow for the HPLC analysis of Fenclonine.

Conclusion

Fenclonine (p-chlorophenylalanine) remains a cornerstone research tool for investigating the serotonergic system. Its well-defined chemical structure and physicochemical properties are complemented by a potent and specific mechanism of action: the irreversible inhibition of tryptophan hydroxylase. While its synthesis presents challenges in achieving isomeric purity, its commercial availability has enabled decades of foundational neuroscience research. The analytical methods outlined here provide a robust framework for its accurate quantification in preclinical studies, ensuring that the data generated from its use is both reliable and reproducible. For any researcher aiming to probe the function of serotonin, a thorough understanding of this powerful inhibitor is indispensable.

References

-

Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556–558. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4652, Fenclonine. Retrieved from [Link]

-

Wikipedia. (n.d.). Fenclonine. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fenclonine. Retrieved from [Link]

-

National Drug File - Reference Terminology. (n.d.). Fenclonine [Chemical/Ingredient]. Retrieved from [Link]

-

Wikidata. (n.d.). fenclonine. Retrieved from [Link]

-

Carlier, J., et al. (2019). Discovery and Biological Characterization of a Novel Scaffold for Potent Inhibitors of Peripheral Serotonin Synthesis. Journal of Medicinal Chemistry, 62(1), 318-333. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fenclonine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]

- 5. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline - Google Patents [patents.google.com]

- 10. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

What is the CAS number for Fenaclon?

An In-Depth Technical Guide to Fenaclon

Introduction

This compound, identified by the Chemical Abstracts Service (CAS) number 306-20-7 , is a chemical compound with notable biological activity.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, proposed mechanisms of action, and analytical methodologies, grounding the discussion in established scientific literature.

Chemical and Physical Properties

This compound, chemically named 3-Chloro-N-phenethylpropionamide, possesses a molecular formula of C₁₁H₁₄ClNO and a molecular weight of approximately 211.69 g/mol .[2][4][5][6] Its structural and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 306-20-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₄ClNO | [1][3][4][6] |

| Molecular Weight | 211.69 g/mol | [2][4][5][6] |

| IUPAC Name | 3-chloro-N-(2-phenylethyl)propanamide | [6] |

| Synonyms | Fenaclonum, Phenacon, 3-Chloro-N-phenethylpropionamide | [1][3][6] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] | |

| SMILES | C1=CC=C(C=C1)CCNC(=O)CCCl | [1][6] |

| InChI Key | BITWVVLBVUMFHU-UHFFFAOYSA-N | [1][3][5] |

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the acylation of phenethylamine with 3-chloropropionyl chloride. This reaction is a classic example of amide bond formation.

Synthetic Pathway

Caption: Synthetic pathway of this compound via acylation.

Experimental Protocol for Synthesis

The following is a generalized laboratory-scale protocol for the synthesis of this compound.

Materials:

-

Phenethylamine

-

3-Chloropropionyl chloride

-

Anhydrous diethyl ether (or a similar aprotic solvent)

-

Triethylamine (or another suitable base)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenethylamine in anhydrous diethyl ether.

-

Add an equimolar amount of triethylamine to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of 3-chloropropionyl chloride dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Mechanism of Action

This compound has been primarily investigated for its anticonvulsant properties, indicating its primary site of action is within the central nervous system.[4][5][7] While some sources also mention anti-inflammatory and analgesic effects, the underlying mechanisms for its anticonvulsant activity are of primary interest.[1]

Proposed Anticonvulsant Mechanism

The exact mechanism of action for this compound's anticonvulsant effects is not extensively detailed in readily available literature, which is not uncommon for less mainstream compounds. However, based on the structure and known mechanisms of other anticonvulsants, several hypotheses can be proposed. A plausible mechanism involves the modulation of ion channels, such as voltage-gated sodium or calcium channels, which would reduce neuronal excitability.[8] Another potential pathway could be the enhancement of GABAergic inhibition, a common mechanism for many antiepileptic drugs.

Anti-inflammatory and Analgesic Properties

Some reports suggest that this compound exhibits characteristics of non-steroidal anti-inflammatory drugs (NSAIDs) by potentially inhibiting cyclooxygenase (COX) enzymes.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

Caption: Proposed anti-inflammatory mechanism of this compound.

Analytical Methodologies

The detection and quantification of this compound in various matrices, such as pharmaceutical formulations or biological samples, would typically employ standard analytical techniques.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the gold standard methods for the analysis of small organic molecules like this compound.[9][10]

4.1.1. HPLC-UV/MS Protocol Outline

Objective: To detect and quantify this compound in a sample.

Instrumentation:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

C18 reverse-phase column.

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and ionization in MS).

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances.

-

Injection: Inject a known volume of the prepared sample onto the HPLC system.

-

Separation: Run a gradient elution to separate this compound from other components in the sample.

-

Detection: Monitor the eluent at a specific UV wavelength (determined by a UV scan of a pure standard) or by selected ion monitoring (SIM) in an MS detector.

-

Quantification: Create a calibration curve using a series of known concentrations of a pure this compound standard to quantify the amount in the sample.

Caption: Workflow for the analytical detection of this compound.

Biological Activity and Applications

This compound is primarily recognized for its application as an anticonvulsant, indicated for the treatment of epilepsy.[4][7] Its development has been noted in the former USSR.[5]

Anticonvulsant Activity

The utility of this compound in managing epilepsy suggests its ability to suppress excessive or synchronous neuronal activity in the brain.[4][5][7] Further preclinical and clinical studies would be necessary to fully characterize its efficacy and safety profile in comparison to other antiepileptic drugs.

Potential Anti-inflammatory and Analgesic Use

The compound's potential to act as an anti-inflammatory and analgesic agent, similar to NSAIDs, opens up other therapeutic possibilities.[1] However, more research is needed to validate these effects and understand their clinical significance.

Conclusion

This compound (CAS No. 306-20-7) is a compound with established anticonvulsant properties and potential anti-inflammatory and analgesic effects. Its synthesis is well-understood, and standard analytical methods can be employed for its detection and quantification. While its primary application has been in the treatment of epilepsy, further research into its mechanisms of action could unveil a broader therapeutic potential. This guide provides a foundational understanding for scientists and researchers interested in exploring the properties and applications of this compound.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14ClNO). Retrieved from [Link]

-

Conlon, L. (2020). A Review of Analytical Methods Used to Identify Fentanyl and Its Analogs. Prized Writing, 2019-2020. Retrieved from [Link]

-

MDPI. (2023). Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications. Retrieved from [Link]

-

Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

-

Godugu, C., et al. (2022). Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases. Cells, 11(18), 2843. Retrieved from [Link]

-

MDPI. (2021). Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development. Retrieved from [Link]

-

Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46-55. Retrieved from [Link]

-

ARPI. (2022). Biological Activity of Natural and Synthetic Compounds. Retrieved from [Link]

-

ScienceDirect. (2021). Antiproliferative and palliative activity of flavonoids in colorectal cancer. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Nefopam Hydrochloride?. Retrieved from [Link]

-

ResearchGate. (2015). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Retrieved from [Link]

-

MDPI. (2024). The Biological Active Substances of Taraxacum officinale and Arctium lappa from the Siberian Federal District. Retrieved from [Link]

-

Science.gov. (n.d.). biologically active alkaloids: Topics by Science.gov. Retrieved from [Link]

Sources

- 1. CAS 306-20-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. hoelzel-biotech.com [hoelzel-biotech.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | C11H14ClNO | CID 9376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [sobekbio.com]

- 8. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]

- 9. prizedwriting.ucdavis.edu [prizedwriting.ucdavis.edu]

- 10. mdpi.com [mdpi.com]

Fenaclon: A Phenylacetic Acid Derivative with Anticonvulsant Properties - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fenaclon (CAS 306-20-7), chemically known as 3-Chloro-N-(2-phenylethyl)propanamide, is a phenylacetic acid derivative that has been primarily identified for its anticonvulsant properties. This technical guide provides an in-depth exploration of this compound, covering its physicochemical characteristics, a detailed synthesis protocol, its putative mechanism of action in the central nervous system, and comprehensive analytical methodologies for its characterization and quantification. Furthermore, this guide discusses its biological activities, including potential neuroprotective effects, and outlines the toxicological evaluation necessary for such a compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac[1]. This compound, while belonging to this structural family, has been primarily investigated for its effects on the central nervous system, specifically as an anticonvulsant agent for the potential treatment of epilepsy[1]. Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain[2]. The therapeutic strategy for epilepsy largely revolves around the use of anticonvulsant drugs that aim to suppress this aberrant neuronal activity[3].

This guide will delve into the technical aspects of this compound, providing a foundational understanding for its further investigation and potential development as a therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development, influencing its formulation, bioavailability, and pharmacokinetics.

| Property | Value | Source |

| CAS Number | 306-20-7 | [1][4] |

| Molecular Formula | C₁₁H₁₄ClNO | [1][4] |

| Molecular Weight | 211.69 g/mol | [4] |

| IUPAC Name | 3-chloro-N-(2-phenylethyl)propanamide | [4] |

| Synonyms | Fenaclonum, Phenacon, Fenakon, 3-Chloro-N-phenethylpropionamide | [1] |

| Appearance | Solid powder | No direct citation |

| Melting Point | 58 °C | [5] |

| Solubility | Moderate solubility in organic solvents, limited solubility in water | [1] |

Synthesis of this compound

The synthesis of this compound (3-Chloro-N-phenethylpropionamide) is typically achieved through a nucleophilic acyl substitution reaction. The following protocol describes a standard laboratory-scale synthesis.

Reaction Scheme

The synthesis involves the reaction of phenethylamine with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct[6].

Experimental Protocol: Synthesis of 3-Chloro-N-phenethylpropionamide

Materials:

-

Phenethylamine

-

3-Chloropropionyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Deionized water

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenethylamine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-Chloro-N-phenethylpropionamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

The primary therapeutic effect of this compound is attributed to its anticonvulsant activity. While the precise molecular targets have not been definitively elucidated for this compound itself, its mechanism of action can be inferred from the known pharmacology of other anticonvulsant drugs with similar structural features[7][8][9]. The anticonvulsant effect likely arises from the modulation of neuronal excitability through one or more of the following mechanisms:

-

Modulation of Voltage-Gated Ion Channels: Many anticonvulsants exert their effects by blocking voltage-gated sodium and/or calcium channels[7][8]. By stabilizing the inactive state of these channels, the drugs reduce the repetitive firing of neurons that is characteristic of seizures[9][10]. It is plausible that this compound interacts with these channels to reduce neuronal hyperexcitability.

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[11]. Enhancing GABAergic inhibition is a common mechanism of action for anticonvulsants[7][9]. This can be achieved by direct agonism at GABA receptors, positive allosteric modulation of GABA receptors, or by inhibiting GABA reuptake or metabolism[11][12]. The structural components of this compound may allow it to interact with components of the GABAergic system.

Putative Signaling Pathway

The following diagram illustrates the potential signaling pathways through which this compound may exert its anticonvulsant effects.

Caption: Putative mechanism of action of this compound.

Analytical Characterization

Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique well-suited for this purpose[4][13][14][15].

Experimental Protocol: LC-MS/MS for the Quantification of this compound in Plasma

Sample Preparation (Solid-Phase Extraction - SPE):

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: To 100 µL of plasma, add an internal standard and vortex. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute this compound and the internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent[8].

-

Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm particle size[8].

-

Mobile Phase A: 0.1% formic acid in water[14].

-

Mobile Phase B: 0.1% formic acid in acetonitrile[14].

-

Gradient Elution: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min[8].

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent[14].

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical):

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) → Product ion (m/z) (Specific MRM transitions would need to be optimized experimentally)

Analytical Workflow Diagram

Caption: Workflow for the analytical determination of this compound.

Biological Activity

Anticonvulsant Activity

The primary biological activity of this compound is its anticonvulsant effect. The efficacy of anticonvulsant compounds is typically evaluated using a battery of in vivo and in vitro models[2].

-

In Vivo Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures[2].

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is employed to screen for compounds that can prevent clonic seizures and is indicative of activity against absence seizures[16].

-

-

In Vitro Models:

-

Hippocampal Slice Recordings: This technique allows for the study of the effects of a compound on neuronal excitability and synaptic transmission in a brain slice preparation[2].

-

Primary Neuronal Cultures: These cultures provide a controlled environment to investigate the direct effects of a compound on neurons[2].

-

While specific quantitative data for this compound's anticonvulsant activity is not widely published, its classification as an anticonvulsant suggests it would show efficacy in these standard models.

Potential Neuroprotective Effects

Given that excessive neuronal excitation and oxidative stress contribute to neuronal damage in conditions like epilepsy, compounds with anticonvulsant properties may also exhibit neuroprotective effects[16][17]. Flavonoids, a class of natural compounds, have been shown to possess neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory actions[18][19][20]. While direct studies on this compound's neuroprotective capabilities are lacking, its potential to reduce excitotoxicity suggests it could offer a degree of neuroprotection.

Toxicological Profile

A comprehensive toxicological evaluation is essential for any new drug candidate. This involves a series of studies to determine the safety profile of the compound[21][22][23].

-

Acute Toxicity: These studies determine the effects of a single high dose of the compound and are used to calculate the LD50 (the dose that is lethal to 50% of the test population)[24].

-

Sub-chronic and Chronic Toxicity: These studies involve repeated administration of the compound over a longer period (e.g., 28 or 90 days) to assess potential organ toxicity and other long-term effects[21][22].

-

Genotoxicity: A battery of tests is conducted to determine if the compound can cause genetic mutations or chromosomal damage.

-

Reproductive and Developmental Toxicity: These studies evaluate the potential effects of the compound on fertility and fetal development.

As with other NSAIDs, gastrointestinal toxicity would be a potential concern to investigate for this compound[6]. A thorough toxicological assessment would be required to establish a safe therapeutic window for this compound.

Conclusion

This compound is a phenylacetic acid derivative with promising potential as an anticonvulsant agent. Its mechanism of action is likely centered on the modulation of neuronal ion channels and the enhancement of inhibitory neurotransmission. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and biological activities. Further research is warranted to fully elucidate its specific molecular targets, quantify its anticonvulsant efficacy and neuroprotective potential, and establish a comprehensive safety profile. The information presented herein serves as a valuable resource for guiding future research and development efforts for this compound and related compounds.

References

- Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological M

- Identification and Quantitation Methods for Anti-Convulsant Drugs from Biological Matrix Relating to Forensic Cases. (2024).

- Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum. (n.d.). Springer Protocols.

-

This compound | C11H14ClNO | CID 9376. (n.d.). PubChem. Retrieved from [Link]

-

Anticonvulsant. (n.d.). In Wikipedia. Retrieved from [Link]

- Sodium Channel Blockers: Types, Benefits, and Side Effects. (2024). Healthline.

- Small-molecule anticonvulsant agents with potent in vitro neuroprotection and favorable drug-like properties. (2013). PubMed.

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved from [Link]

- Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (2013). PubMed Central.

- Calcium channel modulation by neurotransmitters, enzymes and drugs. (n.d.). PubMed.

- Acute and chronic ecotoxicological effects of four pharmaceuticals drugs on cladoceran Daphnia magna. (n.d.). PubMed.

- Mechanisms of action of antiepileptic drugs. (n.d.). PubMed.

- Fenestrations control resting-state block of a voltage-g

- Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. (n.d.). PubMed.

- What are Sodium channels blockers and how do they work?. (2024).

- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). IntechOpen.

- Mechanism of Action of Anticonvulsant Drugs. (2025). Pharmacy Freak.

- An inactivation stabilizer of the Na+ channel acts as an opportunistic pore blocker modul

- Modulation of calcium channel function by drugs. (n.d.). PubMed.

- Mechanisms of action of anticonvulsant drugs. (n.d.). PubMed.

- T-type calcium channel modulation by hydrogen sulfide in neuropathic pain conditions. (n.d.). Frontiers.

- Mechanisms of calcium channel modulation by beta-adrenergic agents and dihydropyridine calcium agonists. (n.d.). PubMed.

- A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. (n.d.). PubMed.

- Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. (n.d.). PubMed Central.

- Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (n.d.). PubMed Central.

- METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS | KNOWLEDGE. (2023). International Journal of Medical and Pharmaceutical Case Reports.

- Modulation of CaV2.3 calcium channel currents by eugenol. (n.d.). PubMed.

- Phenolic Compounds of Therapeutic Interest in Neuroprotection. (n.d.). MDPI.

- Chemistry and pharmacology of GABAB receptor ligands. (n.d.). PubMed.

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (n.d.). PubMed Central.

- Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural fe

- Anti-convulsants and its side affect and mechanism of action. (n.d.). Slideshare.

- Phenolics as GABAA Receptor Ligands: An Upd

- ACUTE, SUB ACUTE & CHRONIC TOXICOLOGICAL STUDIES. (n.d.). Slideshare.

- Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (n.d.).

- Acute, subchronic and chronic oral toxicity study guidelines. (n.d.).

- GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. (2022). Frontiers.

- Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (2023). PubMed.

- Acute vs. Chronic Toxicity | Overview, Differences & Examples - Lesson. (n.d.). Study.com.

- Neuroscience Basics: GABA Receptors and GABA Drugs, Anim

- The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo. (n.d.). MDPI.

- Neuroprotective Role of Phytochemicals. (n.d.). MDPI.

- Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide. (n.d.). Benchchem.

- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI.

- Pharmacology of GABA receptor Cl- channels in rat retinal bipolar cells. (1993). PubMed.

- 3-Chloropropiophenone. (n.d.). PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 3-Chloro-N-phenethyl-propionamide | 306-20-7 | AAA30620 [biosynth.com]

- 6. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. rfppl.co.in [rfppl.co.in]

- 15. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]

- 16. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small-molecule anticonvulsant agents with potent in vitro neuroprotection and favorable drug-like properties [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ojs.ikm.mk [ojs.ikm.mk]

- 22. ACUTE, SUB ACUTE & CHRONIC TOXICOLOGICAL STUDIES | PPTX [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. Acute vs. Chronic Toxicity | Overview, Differences & Examples - Lesson | Study.com [study.com]

Introduction: The Seminal Tool for Serotonin Depletion

An In-Depth Technical Guide to the Pharmacological Profile of Fenclonine (p-Chlorophenylalanine)

Fenclonine, more commonly known by its chemical name para-chlorophenylalanine (PCPA), is a synthetic amino acid derivative that has served as a cornerstone research tool for investigating the serotonergic system for decades.[1] While its initial exploration for therapeutic purposes, such as in carcinoid syndrome, was halted due to a challenging side-effect profile, its utility in preclinical and clinical research is undeniable.[2][3] Fenclonine's power lies in its ability to induce profound and long-lasting depletion of serotonin (5-hydroxytryptamine, 5-HT), providing researchers with a direct method to probe the myriad physiological and behavioral functions governed by this critical neurotransmitter.[4][5]

This guide provides a comprehensive overview of the pharmacological profile of Fenclonine, detailing its mechanism of action, pharmacodynamic and toxicological properties, and its application in experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this potent pharmacological agent.

Core Mechanism of Action: Irreversible Tryptophan Hydroxylase Inhibition

The primary pharmacological action of Fenclonine is the selective and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2][4][6] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin. By covalently binding to TPH, Fenclonine renders the enzyme non-functional.[1] This blockade of the first and most critical step in the synthesis pathway leads to a dramatic and sustained depletion of endogenous serotonin levels in both the central and peripheral nervous systems.[7]

The inhibition is highly specific to TPH. Notably, the subsequent enzyme in the pathway, Aromatic L-amino acid decarboxylase (AADC), which converts 5-HTP to serotonin, remains unaffected by Fenclonine administration.[2]

Caption: Serotonin biosynthesis pathway and the inhibitory action of Fenclonine.

Pharmacodynamic Profile: Potency, Time Course, and Selectivity

The administration of Fenclonine results in a drastic reduction of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The effects are so potent that serotonin may become undetectable by immunohistochemical methods within the first day of administration.[2][6]

Key Pharmacodynamic Properties:

-

Potency & Efficacy: Fenclonine is highly effective at depleting serotonin stores. A high dose (e.g., 1000 mg/kg in rats) can reduce whole-brain levels of 5-HT and 5-HIAA to approximately 9.4% and 8.2% of control levels, respectively.[8] In specific brain regions like the frontal cortex, depletion can exceed 99%.[9]

-

Time Course: The onset of serotonin depletion is rapid. However, because the inhibition of TPH is irreversible, the recovery of serotonin levels is slow and depends on the synthesis of new TPH enzyme. Significant recovery may not be observed for several days to weeks. For instance, after a single effective dose, TPH activity in the raphe nucleus may only recover to 10% of control values after one week.[2]

-

Selectivity: While highly selective for TPH, extremely high doses of Fenclonine have been reported to cause a reduction in the concentrations of other catecholamines, such as noradrenaline (~30%) and dopamine (~42%) in the frontal cortex.[6][9] This is a critical consideration for experimental design, as these off-target effects can confound data interpretation.

| Parameter | Brain Region | Depletion Level | Time Course | Reference |

| Serotonin (5-HT) | Whole Brain | ~90% | 1-3 days post-admin | [8] |

| 5-HIAA | Whole Brain | ~92% | 1-3 days post-admin | [8] |

| Serotonin (5-HT) | Frontal Cortex | >99% | 2-4 days post-admin | [9] |

| Noradrenaline | Frontal Cortex | ~30% (at high doses) | 2-4 days post-admin | [9] |

| Dopamine | Frontal Cortex | ~42% (at high doses) | 2-4 days post-admin | [9] |

| TPH Recovery | Raphe Nucleus | 90% reduction | 1 week post-admin | [2] |

Table 1: Summary of Quantitative Pharmacodynamic Effects of Fenclonine in Rodent Models.

Pharmacokinetics and Toxicology

Pharmacokinetics: Detailed pharmacokinetic data for Fenclonine is not as extensively published as its pharmacodynamic effects. However, it is known to be orally bioavailable and effectively crosses the blood-brain barrier to exert its effects on the central nervous system.[10] The methyl ester form of PCPA is also used experimentally and is reported to be a reversible inhibitor of TPH that also crosses the blood-brain barrier.[10]

Toxicology and Side Effect Profile: In human clinical trials, Fenclonine was associated with a range of adverse effects that ultimately prevented its clinical development.[2][3] These include:

-

Psychiatric Disturbances: Depression, anxiety, and other mood changes are significant side effects, likely due to the central depletion of serotonin.[3]

-

Hypersensitivity Reactions: Allergic responses have been reported.[2]

-

General Somatic Effects: Fatigue, headache, nausea, and vertigo have been observed in clinical settings.[11][12]

In animal models, behavioral effects are dose-dependent and can include changes in locomotor activity, aggression, and sleep patterns.[8][13][14] For example, while some studies have reported hyperactivity, others have shown a dose-dependent decrease in exploratory locomotion in novel environments.[8]

Key Experimental Protocols

The following protocols are foundational for utilizing Fenclonine as a research tool. They are designed as self-validating systems, where the outcome of one protocol serves as the verification for the previous one.

Protocol 1: Induction of Serotonin Depletion in a Rodent Model

Principle: This protocol details the in vivo administration of Fenclonine to achieve robust and reliable serotonin depletion for subsequent behavioral or neurochemical studies. The choice of dose and administration schedule is critical for balancing efficacy with potential off-target effects.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

-

Fenclonine Preparation: Prepare a suspension of Fenclonine (p-Chlorophenylalanine) in 0.9% saline with a few drops of Tween 80 to aid suspension. A common dosage regimen is 300 mg/kg administered intraperitoneally (i.p.) for two consecutive days.[15]

-

Administration: Administer the Fenclonine suspension via i.p. injection. A control group should receive vehicle (saline + Tween 80) on the same schedule.

-

Washout Period: Behavioral testing or tissue collection should typically occur on the third day following the first injection, allowing for maximal depletion.

-

Self-Validation: The efficacy of the depletion protocol must be confirmed post-mortem using a quantitative neurochemical technique, such as HPLC-ECD as described in Protocol 2.

References

- 1. fenclonine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Fenclonine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fenclonine | Hydroxylase | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Clinical and biochemical effects of fenclonine: a serotonin depletor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical effects of para-chlorophenylalanine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Core Mechanism of Action: Irreversible TPH Inhibition

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Fenclonine

Fenclonine exerts its effects by selectively and irreversibly inhibiting tryptophan hydroxylase (TPH).[1] TPH is the initial and rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT), responsible for converting the essential amino acid L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP).[2] This inhibition leads to a profound and sustained depletion of serotonin stores in both the central nervous system and the periphery.[3]

There are two primary isoforms of the enzyme, TPH1 and TPH2. TPH1 is predominantly found in peripheral tissues like the gut and pineal gland, while TPH2 is the primary isoform in the brain's raphe nuclei, responsible for neuronal serotonin production.[4][5] Fenclonine does not discriminate strongly between these isoforms, leading to systemic serotonin depletion. The inhibition is irreversible, meaning the recovery of serotonin synthesis is not dependent on the clearance of the compound but rather on the synthesis of new TPH enzyme, a process that can take days to weeks.[1]

Caption: Serotonin synthesis pathway and Fenclonine's mechanism.

Section 2: In Vitro Effects: Quantifying Direct Enzyme Inhibition

In vitro studies are essential for isolating and quantifying the direct interaction between Fenclonine and its molecular target, TPH, free from the confounding variables of a biological system. These assays provide foundational data on the compound's potency and selectivity.

Key Quantitative Parameter: IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[6] It represents the concentration of Fenclonine required to reduce the activity of the TPH enzyme by 50% under specific assay conditions. It is a critical benchmark for comparing the potency of different inhibitors.[7]

| Parameter | Reported Value | Enzyme Source | Notes |

| IC₅₀ | 11.25 µM | Human TPH1 (truncated) | Demonstrates direct inhibitory activity on the peripheral isoform.[8] |

| IC₅₀ | ~250 µM | Not specified | A modest affinity noted in early studies, highlighting the difference between in vitro affinity and potent in vivo effects due to irreversible binding.[2] |

Experimental Protocol 1: In Vitro TPH Inhibition Assay

This protocol describes a radioenzymatic assay to determine TPH activity, which is a highly sensitive method suitable for measuring the inhibitory potential of compounds like Fenclonine.[9]

Causality: The choice of a radioenzymatic assay is based on its ability to directly measure the catalytic conversion of a radiolabeled substrate (L-Tryptophan) to a product. The release of tritiated water ([³H]H₂O) is stoichiometrically proportional to the amount of product formed, providing a direct and robust readout of enzyme activity.[9]

Methodology:

-

Enzyme Preparation: Prepare a homogenate from a tissue source rich in TPH (e.g., rat brainstem, pineal gland) or use a purified, recombinant TPH enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing essential cofactors for TPH activity, including tetrahydrobiopterin (BH₄), ferrous iron (Fe²⁺), and dioxygen (O₂).[2]

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of Fenclonine (and a vehicle control) for a defined period to allow for binding.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-[³H]-Tryptophan.

-

Reaction Termination & Separation: After a set incubation time (e.g., 30 minutes at 37°C), terminate the reaction. Add acidified charcoal to the mixture. The charcoal adsorbs the unreacted substrate and all products except for the [³H]H₂O.[9]

-

Quantification: Centrifuge the samples to pellet the charcoal. Collect the supernatant and quantify the amount of [³H]H₂O using liquid scintillation spectrometry.

-

Data Analysis: Plot the enzyme activity against the logarithm of Fenclonine concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10][11]

Caption: Workflow for an in vitro TPH inhibition assay.

Section 3: In Vivo Effects: Systemic Serotonin Depletion

While in vitro assays reveal molecular potency, in vivo studies are required to understand the physiological and behavioral consequences of TPH inhibition within a complex biological system. Fenclonine's in vivo effects are characterized by profound and long-lasting serotonin depletion.

Key Quantitative Parameter: Percent Serotonin Depletion

The primary metric for Fenclonine's in vivo efficacy is the percentage reduction in serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific tissues, most notably different brain regions.

| Brain Region | Typical Depletion (%) | Time Post-Administration | Species/Dosage | Notes |

| Frontal Cortex | >99% | 3 days | Rat / 300 mg/kg/day | Demonstrates near-total depletion in a key brain region.[12][13] |

| Hippocampus | ~90% | 2 days | Rat / 250 mg/kg/day | Significant depletion, though slightly less than in the cortex.[14] |

| Whole Brain | ~50% | 3 days | Rat / 150 mg/kg | A lower dose results in partial but significant depletion.[15] |

| Raphe Nucleus | ~90% (recovery to 10% of control) | 1 week | Rat / Not specified | Recovery of TPH activity begins slowly in the site of serotonin neuron cell bodies.[1] |

Causality: The dramatic in vivo efficacy, which surpasses what might be predicted from its modest micromolar IC₅₀, is a direct result of its irreversible mechanism. Each molecule of Fenclonine effectively removes one molecule of TPH from commission until the cell can synthesize a new enzyme. This cumulative effect leads to a near-complete shutdown of the serotonin synthesis pathway over 1-3 days.[1][3]

Experimental Protocol 2: In Vivo Serotonin Depletion & Neurochemical Analysis

This protocol outlines the standard procedure for inducing serotonin depletion in a rodent model and subsequently quantifying the neurochemical changes.

Methodology:

Part A: Fenclonine Administration

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats. House animals under standard conditions with a 12:12 light-dark cycle and ad libitum access to food and water.

-

Compound Preparation: Prepare Fenclonine in a suitable vehicle (e.g., 0.9% saline with a few drops of Tween 80 to aid suspension).

-

Dosing Regimen: Administer Fenclonine via intraperitoneal (i.p.) injection. A common, effective regimen is 300 mg/kg once daily for two consecutive days.[16] A single injection can also be effective.[17][18] Control animals receive vehicle injections.

-

Time Course: The peak depletion of serotonin is typically observed 2-4 days after the initial injection. The experimental endpoint (e.g., behavioral testing, tissue collection) should be timed accordingly.

Part B: Brain Tissue Analysis via HPLC-ECD

-

Tissue Collection: At the designated endpoint, euthanize animals via rapid decapitation. Immediately dissect the brain on an ice-cold surface. Isolate specific regions of interest (e.g., frontal cortex, hippocampus, striatum).

-

Sample Preparation: Weigh the tissue samples and homogenize them in an appropriate acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the protein.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC-ECD Analysis: Inject a small volume (e.g., 15-20 µL) of the filtered supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with an Electrochemical Detector (ECD).[19][20]

-

Separation: Use a reverse-phase C18 column to separate serotonin, 5-HIAA, and other monoamines based on their physicochemical properties.[21]

-

Detection: The ECD is set to an oxidizing potential (e.g., +800 mV) that is optimal for the detection of serotonin and its metabolites. This method provides exceptional sensitivity, allowing for detection at the picogram level.[19][20]

-

-

Quantification: Calculate the concentrations of 5-HT and 5-HIAA by comparing the peak areas from the samples to those of a standard curve of known concentrations. Express results as ng/mg of tissue.

Caption: Workflow for an in vivo serotonin depletion study.

Section 4: Comparative Analysis: Bridging In Vitro and In Vivo Data

The comparison between Fenclonine's in vitro potency and its in vivo effects provides a classic lesson in pharmacology: a direct molecular interaction does not always predict the ultimate physiological outcome.

-